molecular formula C17H20N2O2S B5574026 2-(2,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5574026
M. Wt: 316.4 g/mol
InChI Key: GKJILKJRKGHERB-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12454906 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of benzothiazole, similar to the compound , exhibit significant antimicrobial activities. For example, antimicrobial nano-materials incorporating N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed notable effectiveness against pathogenic bacteria and Candida species, with specific compounds being more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).

Antitumor Activity

Several studies have been conducted on the antitumor potential of benzothiazole derivatives. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity in vitro. Compounds with specific modifications showed considerable anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs have been synthesized and studied for their photochemical, thermochemical, and nonlinear optical (NLO) activities. These compounds show promising light harvesting efficiency and free energy of electron injection, making them suitable for applications in dye-sensitized solar cells (DSSCs) and as potential non-linear optical materials. Molecular docking studies also indicated potential binding interactions with biological targets, suggesting a broad range of applications (Mary et al., 2020).

Synthesis and Complexing Properties

The synthesis and complexing properties of derivatives have been explored for potential applications in membrane processes. For example, alkyl derivatives involving benzothiazole structures have been investigated for their ability to act as sodium cation carriers, indicating their utility in selective ion transport processes (Kosterina et al., 2004).

Anticonvulsant Evaluation

Indoline derivatives of benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. Specific compounds showed significant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, suggesting their potential as effective anticonvulsant agents. Molecular docking studies supported these findings, indicating interactions with relevant biological targets (Nath et al., 2021).

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-7-8-14(12(2)9-11)21-10-16(20)19-17-18-13-5-3-4-6-15(13)22-17/h7-9H,3-6,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJILKJRKGHERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.